7-Hydroxyloxapine

説明

7-Hydroxyloxapine belongs to the class of organic compounds known as dibenzoxazepines . Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring .

Synthesis Analysis

The synthesis of 7-Hydroxyloxapine involves the trifluoroacetylation of secondary amine functions, followed by trimethylsilylation of phenolic groups . This process is used for the quantitation of loxapine, amoxapine, and their major metabolites in serum and urine .

Molecular Structure Analysis

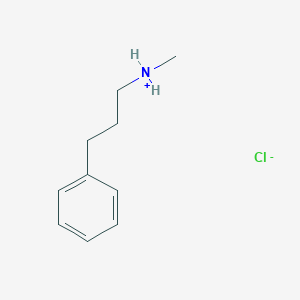

7-Hydroxyloxapine has a molecular formula of C18H18ClN3O2 . It contains a total of 45 bonds; 27 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 amidine derivative, and 2 tertiary amines .

Chemical Reactions Analysis

The chemical reactions involving 7-Hydroxyloxapine are complex and involve various factors such as a drug’s toxicity, potency, route of exposure, and physical and chemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxyloxapine include a molecular weight of 343.81 and a molecular formula of C18H18ClN3O2 . It also has a density of 1.4±0.1 g/cm3, a boiling point of 520.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

科学的研究の応用

Psychotic Disorders Treatment

7-Hydroxyloxapine is a metabolite of Loxapine, a drug used in the treatment of psychotic disorders . It is 4-5 times more active than the parent drug, Loxapine , making it a significant contributor to the therapeutic effects of Loxapine.

Bioequivalence Studies

In bioequivalence studies, 7-Hydroxyloxapine is monitored along with its parent drug, Loxapine, and another metabolite, 8-Hydroxyloxapine . These studies help in evaluating the bioequivalence of two dosage forms containing Loxapine .

Dopamine D2 Receptor Affinity

7-Hydroxyloxapine has been found to have a 5-fold higher affinity to dopamine D2 receptors when compared to the original compound, Loxapine . This property makes it a potent antipsychotic agent.

Inhalation Powder Formulation

7-Hydroxyloxapine, as a metabolite of Loxapine, is part of the Staccato Loxapine inhalation powder . This hand-held drug-device product produces a thermally generated aerosol of Loxapine for rapid delivery to the systemic circulation via the lungs .

Pharmacokinetic Studies

7-Hydroxyloxapine is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Loxapine . These studies provide valuable information about the drug’s behavior in the body.

Drug Safety and Efficacy Studies

The safety and efficacy of drugs containing Loxapine are often evaluated by monitoring the levels of 7-Hydroxyloxapine . These studies help in determining the optimal dosage and administration method for the drug.

作用機序

Target of Action

7-Hydroxyloxapine is a metabolite of Loxapine, an antipsychotic drug . The primary targets of 7-Hydroxyloxapine are the dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play crucial roles in the regulation of mood, cognition, and behavior.

Mode of Action

7-Hydroxyloxapine acts as an antagonist at its primary targets. It binds to dopamine D2 and serotonin 5-HT2A receptors, blocking their activation and thus inhibiting the neurotransmission of dopamine and serotonin . This leads to changes in the level of excitability of subcortical inhibitory areas, which can manifest as tranquilization and suppression of aggressive behavior .

Biochemical Pathways

It is known that the compound’s antagonistic action on dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream signaling pathways involved in mood regulation and behavior .

Pharmacokinetics

7-Hydroxyloxapine is a metabolite of Loxapine, which is extensively biotransformed in humans to produce a variety of metabolites . The pharmacokinetics of 7-Hydroxyloxapine are likely to be influenced by the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Loxapine. Loxapine is rapidly and completely absorbed, and it is metabolized in the liver to glucuronide conjugates .

Result of Action

The antagonistic action of 7-Hydroxyloxapine on dopamine D2 and serotonin 5-HT2A receptors results in a marked cortical inhibition, which can manifest as tranquilization and suppression of aggressive behavior . It’s worth noting that 7-Hydroxyloxapine is four to five times more active than the parent compound, Loxapine .

Action Environment

The action, efficacy, and stability of 7-Hydroxyloxapine can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

特性

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHDISFPIIFJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190575 | |

| Record name | 7-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyloxapine | |

CAS RN |

37081-75-7 | |

| Record name | 7-Hydroxyloxapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYLOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 7-hydroxyloxapine in the context of loxapine administration?

A1: While 7-hydroxyloxapine is present in relatively low concentrations in plasma compared to loxapine itself, research suggests it exhibits greater pharmacological activity. [] This means that even small amounts of 7-hydroxyloxapine could contribute significantly to the overall therapeutic effect observed with loxapine treatment. Understanding its formation, pharmacokinetics, and activity is crucial for a complete picture of loxapine's action in the body.

Q2: Which enzymes are primarily responsible for the formation of 7-hydroxyloxapine from loxapine in the human body?

A2: In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have pinpointed the cytochrome P450 enzyme CYP2D6 as the primary enzyme responsible for metabolizing loxapine to 7-hydroxyloxapine. [] This finding highlights the potential for metabolic interactions, particularly in individuals with variations in CYP2D6 activity due to genetic polymorphism or co-administration of CYP2D6 inhibitors or inducers.

Q3: How does the bioavailability of 7-hydroxyloxapine compare to that of loxapine and 8-hydroxyloxapine in a bioequivalence study?

A3: A randomized crossover study investigating the bioequivalence of different loxapine formulations demonstrated that 7-hydroxyloxapine, despite its lower plasma concentrations, exhibited relatively low within-subject variability. [] Consequently, the 90% confidence intervals calculated for key pharmacokinetic parameters like area under the curve (AUC) and maximum concentration (Cmax) were narrower for 7-hydroxyloxapine than for loxapine and 8-hydroxyloxapine. This suggests a more predictable and potentially less variable pharmacokinetic profile for 7-hydroxyloxapine compared to the parent drug.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)

![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)